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Compound of Interest

Compound Name: 5-bromo-4-fluoro-1H-indazole

Cat. No.: B1439341 Get Quote

An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indazole (CAS: 1082041-85-7):

Properties, Synthesis, and Applications in Drug Discovery

Introduction
5-bromo-4-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as

a strategic building block in modern medicinal chemistry. The indazole core is recognized as a

"privileged scaffold," a molecular framework that is capable of binding to multiple, diverse

biological targets. This guide, intended for researchers, scientists, and drug development

professionals, provides a comprehensive technical overview of 5-bromo-4-fluoro-1H-
indazole, covering its physicochemical properties, a detailed synthetic pathway with

mechanistic insights, its critical applications in drug discovery, and essential safety protocols.

The strategic placement of the bromo and fluoro substituents on the indazole ring offers

medicinal chemists a versatile platform for molecular elaboration, enabling the fine-tuning of

potency, selectivity, and pharmacokinetic properties of novel therapeutic agents.

Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally defined by its physical and chemical

characteristics. 5-bromo-4-fluoro-1H-indazole is typically supplied as a solid, and its solubility

profile makes it amenable to a wide range of standard organic reaction conditions.

Below is the chemical structure of 5-bromo-4-fluoro-1H-indazole:
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Caption: Chemical Structure of 5-bromo-4-fluoro-1H-indazole.

A summary of its key properties is presented in the table below for easy reference.

Property Value Reference(s)

CAS Number 1082041-85-7 [1][2]

Molecular Formula C₇H₄BrFN₂ [1][2]

Molecular Weight 215.02 g/mol [1][2]

Appearance Light earth yellow solid powder [1]

Purity Typically ≥95-97% [1][3]

Boiling Point
332.2 ± 22.0 °C at 760 mmHg

(Predicted)
[1]

Solubility
Soluble in DMSO, DMF, DCM,

methanol; Insoluble in water
[4]

Storage
Room temperature, dry,

sealed, away from light
[1]

Long-Term Storage

-20°C under an inert

atmosphere (e.g., Nitrogen,

Argon)

[4]

Stability

Stable under recommended

conditions; sensitive to

moisture, air, and light over

time

[4]

Expert Insight on Storage and Stability: The recommendation for long-term storage at -20°C

under an inert atmosphere is critical for maintaining the integrity of the compound.[4] The

indazole ring, particularly the N-H proton, can be susceptible to slow oxidation or other

degradation pathways upon prolonged exposure to air and light. For researchers using this

compound in sensitive multi-step syntheses or high-throughput screening, ensuring high purity

by adhering to these storage conditions is paramount to achieving reproducible results.
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Synthesis and Mechanistic Insights
A robust and scalable synthetic route is essential for the widespread application of a building

block. A method for preparing 5-bromo-4-fluoro-1H-indazole has been detailed in the patent

literature, starting from the commercially available 3-fluoro-2-methylaniline.[5] The process

involves three key transformations: bromination, diazotization/cyclization, and deprotection.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN110452177A.[5]

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel.

Cool the solution to below 10°C using an ice bath.

Add N-bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise, ensuring the temperature

remains below 10°C.

Stir the reaction mixture at this temperature for 1-2 hours, monitoring for completion by thin-

layer chromatography (TLC).

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it

over sodium sulfate, and concentrate under reduced pressure to yield the crude product,

which can be purified further if necessary.

Causality: NBS is chosen as the brominating agent because it is a mild and highly

regioselective source of electrophilic bromine for activated aromatic rings like anilines. The

reaction is run at a reduced temperature to control the reaction rate and prevent potential

side reactions.

Step 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole (Ring Closure)
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Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from Step 1 in acetic acid in a

reaction vessel.

Heat the mixture to approximately 110°C.

Add isoamyl nitrite (approx. 1.2 eq) dropwise while maintaining the temperature.

Stir the reaction at 110°C for 2-3 hours until TLC analysis indicates the consumption of the

starting material.

Cool the reaction and concentrate to dryness under reduced pressure.

The crude product is then slurried in methanol and filtered to isolate the cyclized

intermediate.

Causality: This step is a classic example of indazole synthesis via diazotization of an ortho-

substituted aniline. Isoamyl nitrite, in the presence of acetic acid, generates the nitrosonium

ion (NO+), which diazotizes the aniline. The resulting diazonium salt is unstable at elevated

temperatures and undergoes intramolecular cyclization, followed by acetylation by the acetic

acid solvent, to form the protected indazole ring.

Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)

Suspend the 1-acetyl-5-bromo-4-fluoro-1H-indazole from Step 2 in a mixture of methanol

and water.

Add a base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate

(approx. 1.5-2.0 eq) dissolved in water.

Stir the mixture vigorously at room temperature for approximately 12 hours. Monitor the

reaction by TLC.

Upon completion, add additional water to precipitate the product fully.

Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to

afford the final product, 5-bromo-4-fluoro-1H-indazole.
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Causality: The acetyl protecting group on the indazole nitrogen is readily cleaved via base-

catalyzed hydrolysis. This mild deprotection step is efficient and typically yields a clean

product that can be isolated by simple filtration, making it suitable for large-scale production.

[5]

Core Applications in Medicinal Chemistry
The true value of 5-bromo-4-fluoro-1H-indazole lies in its application as a versatile

intermediate for constructing complex, biologically active molecules.[1] Its structure is pre-

validated in numerous successful drug discovery campaigns.

Kinase Inhibitor Development
The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major

class of oncology drugs. The indazole's nitrogen atoms are excellent hydrogen bond donors

and acceptors, allowing them to mimic the adenine portion of ATP and bind effectively to the

hinge region of the kinase active site.

The substituents on 5-bromo-4-fluoro-1H-indazole serve distinct, strategic purposes:

5-Bromo Position: This is the primary attachment point for diversification. The bromine atom

is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille,

Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the systematic introduction

of a wide array of aryl, heteroaryl, alkyl, or amino groups to explore the solvent-front region

of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.

4-Fluoro Position: The fluorine atom is a bioisostere of a hydrogen atom but possesses

unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of

the indazole N-H, influence the molecule's overall lipophilicity and membrane permeability,

and block a potential site of metabolic oxidation, thereby improving the drug's

pharmacokinetic profile.

Caption: Generic Suzuki coupling using the bromo-indazole.

Relevance to GLP-1 Receptor Agonists
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While not a direct precursor, the core scaffold is highly relevant to cutting-edge metabolic

disease therapies. The N-methylated analog, 5-bromo-4-fluoro-1-methyl-1H-indazole, is a

known intermediate in the synthesis of Orforglipron, a non-peptide, orally available GLP-1

receptor agonist developed for type 2 diabetes and weight management.[6][7] This association

underscores the importance of the 5-bromo-4-fluoro-indazole framework in accessing novel

and high-value therapeutic targets beyond kinases.

Safety, Handling, and Quality Control
As with any laboratory chemical, proper handling of 5-bromo-4-fluoro-1H-indazole is essential

for ensuring researcher safety. The compound is classified as hazardous, and the following

information is critical.[4]
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Safety Aspect Details Reference(s)

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning [3]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[3]

Precautionary Statements

P261: Avoid breathing

dust.P280: Wear protective

gloves/eye

protection.P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.P302+P352: IF ON

SKIN: Wash with plenty of

soap and

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[4]

Handling Recommendations:

Always handle this compound in a well-ventilated area or a chemical fume hood.

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Quality Control: For ensuring the identity and purity of 5-bromo-4-fluoro-1H-indazole, a

combination of analytical techniques is recommended:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of significant

organic impurities. A patent document confirms the use of ¹H NMR for characterization.[5]

LC-MS: To confirm the molecular weight and assess purity.

HPLC: To obtain a precise quantification of purity (e.g., >97%).

Conclusion
5-bromo-4-fluoro-1H-indazole is more than just a chemical intermediate; it is a strategically

designed building block that provides a clear and efficient path to novel chemical entities with

significant therapeutic potential. Its well-defined physicochemical properties, coupled with a

scalable synthetic route, make it an invaluable tool for drug discovery programs. The dual

functionalities of a cross-coupling handle (the bromo group) and a metabolic/physicochemical

modulator (the fluoro group) on a privileged indazole scaffold empower medicinal chemists to

accelerate the development of next-generation inhibitors and modulators for a range of

challenging disease targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-bromo-4-fluoro-1H-indazole CAS number 1082041-
85-7 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439341#5-bromo-4-fluoro-1h-indazole-cas-number-
1082041-85-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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